Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether
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Overview
Description
Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether is an organic compound that belongs to the class of ethers It consists of a benzyl group attached to a 4’-methyl[1,1’-biphenyl]-2-yl moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether can be achieved through several methods. One common approach involves the reaction of 4’-methyl[1,1’-biphenyl]-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ether to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Benzyl alcohols and carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl ether: Similar structure but lacks the biphenyl moiety.
4’-Methyl[1,1’-biphenyl]-2-yl ether: Similar structure but lacks the benzyl group.
Biphenyl ethers: General class of compounds with similar biphenyl structures but different substituents
Uniqueness
Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether is unique due to the presence of both benzyl and biphenyl moieties, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C20H18O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-11-13-18(14-12-16)19-9-5-6-10-20(19)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
MUHWDJJXNGITQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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